Methoxyperfluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyperfluorobutane, also known as nonafluorobutyl methyl ether, is a colorless, clear, and odorless liquid. It is primarily used as a replacement for ozone-depleting substances such as freon. This compound belongs to the family of hydrofluoroethers, which are known for their low toxicity and environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyperfluorobutane can be synthesized through the reaction of perfluorobutyl iodide with methanol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the iodide group with a methoxy group .
Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors that ensure the reaction occurs efficiently and safely. The process is designed to minimize the release of any by-products and to maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Methoxyperfluorobutane primarily undergoes substitution reactions. It can react with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Fluorination: this compound can be used as a solvent in the electrophilic fluorination of aryl and heteroaryl Grignard reagents.
Grafting Reactions: It is also used in grafting fluorinated diblock copolymers onto silica particles.
Major Products: The major products formed from these reactions include various aryl fluoride derivatives and fluorinated copolymers .
Scientific Research Applications
Methoxyperfluorobutane has a wide range of applications in scientific research:
Mechanism of Action
Methoxyperfluorobutane exerts its effects primarily through its role as a solvent. It facilitates various chemical reactions by dissolving reactants and providing a medium for the reactions to occur. The molecular targets and pathways involved depend on the specific reactions it is used in .
Comparison with Similar Compounds
- Methyl nonafluoroisobutyl ether
- Perfluorodecalin
- 1H,1H,2H,2H-Perfluoro-1-octanol
- Trichloro (1H,1H,2H,2H-perfluorooctyl)silane
- Bis (2,2,2-trifluoroethyl) ether
Comparison: Methoxyperfluorobutane is unique due to its low toxicity and environmental impact compared to other similar compounds. It is also highly effective as a solvent in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h2*1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYHZEQKWNODPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342008 |
Source
|
Record name | 2-(Difluoro-methoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane; 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217104-37-4 |
Source
|
Record name | 2-(Difluoro-methoxymethyl)-1,1,1,2,3,3,3-heptafluoropropane; 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301342008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.